molecular formula C15H27N3O5 B8692095 (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

Cat. No.: B8692095
M. Wt: 329.39 g/mol
InChI Key: YVQUDJUGLPUGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method includes the reaction of N-Boc-piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • Piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H27N3O5

Molecular Weight

329.39 g/mol

IUPAC Name

ditert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)

InChI Key

YVQUDJUGLPUGDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-di(tert-butoxycarbonyl)piperazine-2-carboxylic acid (8.21 g, 24.85 mmol) was dissolved in THF (50 mL) and Et3N (20 mL) at 0° C., ethyl chloroformate (2.8 g, 26.1 mmol) was added dropwise. After stirring at −5-0° C. for 1 h, NH4OH (20 mL) was added and the resulting solution was stirred at room temperature for 1 h. The mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with 1N NaOH and brine, dried over Na2SO4 and concentrated in vacuo to give the product (7.5 g, 91.7% yield) as an off-white solid.
Quantity
8.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.7%

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